3-(Pyridin-4-yl)benzoyl chloride

Description

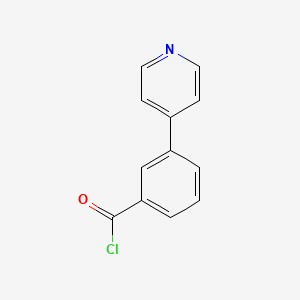

3-(Pyridin-4-yl)benzoyl chloride is a benzoyl chloride derivative featuring a pyridin-4-yl substituent at the meta position of the benzene ring. The compound’s structure combines the reactivity of an acyl chloride group with the electronic effects of the pyridine moiety. The pyridine ring, an aromatic heterocycle with a lone pair on nitrogen, introduces significant electron-withdrawing effects via inductive and resonance mechanisms. This enhances the electrophilicity of the carbonyl carbon, making the compound highly reactive in nucleophilic acyl substitution reactions. Such reactivity is advantageous in synthesizing amides, esters, and other derivatives, particularly in pharmaceutical and agrochemical applications where pyridine-containing scaffolds are prevalent .

Properties

Molecular Formula |

C12H8ClNO |

|---|---|

Molecular Weight |

217.65 g/mol |

IUPAC Name |

3-pyridin-4-ylbenzoyl chloride |

InChI |

InChI=1S/C12H8ClNO/c13-12(15)11-3-1-2-10(8-11)9-4-6-14-7-5-9/h1-8H |

InChI Key |

KZVAHRWEQSGDTB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)Cl)C2=CC=NC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (EWGs) (e.g., nitro, trifluoromethoxy, pyridinyl) increase electrophilicity, accelerating nucleophilic attacks.

- Electron-donating groups (EDGs) (e.g., methoxy, methyl) reduce reactivity by destabilizing the acyl chloride intermediate.

- Halogenated derivatives (e.g., CAS 1160250-70-3) combine electronic and steric effects, often enhancing biological activity .

Reactivity in Nucleophilic Acyl Substitution

Reactivity trends align with electronic effects:

- High Reactivity: this compound and 4-nitrobenzoyl chloride exhibit rapid reactions with nucleophiles like amines or alcohols due to strong EWGs. For example, 4-nitrobenzoyl chloride derivatives form amides (e.g., compound 6b in ) under refluxing ethanol, suggesting efficient reactivity .

- Moderate Reactivity : 3-Nitrobenzoyl chloride and 3-(Trifluoromethoxy)benzoyl chloride show intermediate reactivity, with the latter’s CF₃ group providing additional thermal stability .

- Low Reactivity : 4-Methoxy and 4-methyl derivatives require harsher conditions or catalysts for comparable conversions .

Data Tables

Table 1: Comparative Reactivity in Nucleophilic Acyl Substitution

| Compound | Relative Reactivity (Scale: 1–5) | Preferred Reaction Conditions |

|---|---|---|

| This compound | 5 | Room temperature, polar aprotic solvents |

| 4-Nitrobenzoyl chloride | 4.5 | Mild heating (40–60°C) |

| 3-(Trifluoromethoxy)benzoyl chloride | 4 | Reflux in ethanol or THF |

| 4-Methoxybenzoyl chloride | 2 | Reflux with catalysts (e.g., DMAP) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.